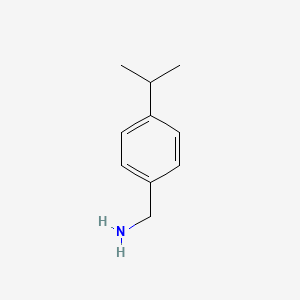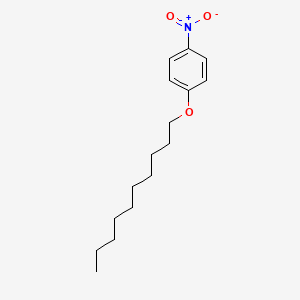
4-イソプロピルベンジルアミン
概要
説明
4-Isopropylbenzylamine is an organic compound with the chemical formula C10H15N. It is a colorless to light yellow liquid or crystalline solid. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and pesticide industries . It is also utilized as a local anesthetic and nasal mucosal vasoconstrictor in the medical field .
科学的研究の応用
4-Isopropylbenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving amine functional groups.
Medicine: It is utilized in the development of local anesthetics and nasal decongestants.
Industry: It is employed in the production of pesticides and other agrochemicals.
作用機序
Target of Action
It has been found to produce toxicity via increasing nitric oxide in vitro . The toxicity-related targets were investigated in SN4741, SH-SY5Y, or PC12 cell lines that model neurons .
Mode of Action
It is known to increase nitric oxide in vitro, which suggests that it may interact with nitric oxide synthase enzymes or related pathways .
Biochemical Pathways
The increase in nitric oxide suggests that it may affect pathways related to nitric oxide synthesis and signaling .
Result of Action
The toxicity of 4-Isopropylbenzylamine has been studied, and it has been found to produce toxicity via increasing nitric oxide in vitro .
生化学分析
Cellular Effects
The effects of 4-Isopropylbenzylamine on cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Isopropylbenzylamine can modulate the activity of nitric oxide synthase, leading to changes in nitric oxide levels within cells. This modulation can impact various cellular functions, including vasodilation, neurotransmission, and immune response .
Molecular Mechanism
At the molecular level, 4-Isopropylbenzylamine exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. Additionally, it can inhibit or activate certain enzymes, leading to changes in gene expression and protein synthesis. For example, 4-Isopropylbenzylamine has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isopropylbenzylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Isopropylbenzylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-Isopropylbenzylamine has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-Isopropylbenzylamine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 4-Isopropylbenzylamine have been associated with toxic effects, including oxidative stress and cellular damage. These findings highlight the importance of dosage optimization in experimental studies involving 4-Isopropylbenzylamine .
Metabolic Pathways
4-Isopropylbenzylamine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction between 4-Isopropylbenzylamine and metabolic enzymes is crucial for understanding its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Isopropylbenzylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For example, 4-Isopropylbenzylamine can be transported across cell membranes by organic cation transporters, influencing its intracellular concentration and activity .
準備方法
Synthetic Routes and Reaction Conditions: 4-Isopropylbenzylamine is typically synthesized through the addition reaction of benzylamine. The process involves reacting benzylamine with isopropyl sulfonic acid chloride to form 4-isopropylbenzyl sulfonate, which is then dehydrated to yield 4-Isopropylbenzylamine .
Industrial Production Methods: In industrial settings, the synthesis of 4-Isopropylbenzylamine follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves maintaining specific temperatures and pressures to facilitate the reaction and subsequent purification steps .
化学反応の分析
Types of Reactions: 4-Isopropylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamines.
類似化合物との比較
- N-Isopropylbenzylamine
- N,N-Dimethyl-1-phenylethylamine
- 2,4,6-Trimethylbenzylamine
Comparison: 4-Isopropylbenzylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to N-Isopropylbenzylamine, it has a different substitution pattern on the benzyl ring, leading to variations in reactivity and applications . Similarly, its properties differ from those of N,N-Dimethyl-1-phenylethylamine and 2,4,6-Trimethylbenzylamine, making it suitable for specific industrial and pharmaceutical applications .
特性
IUPAC Name |
(4-propan-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSHYGCCYVPRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195997 | |
| Record name | Benzylamine, p-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4395-73-7 | |
| Record name | Benzylamine, p-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4395-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylamine, p-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isopropylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)








